tert-Butyloxycarbonyl-prolyl-2-aminoisobutyryl-alanyl-2-aminoisobutyrate methyl ester
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Overview
Description
tert-Butyloxycarbonyl-prolyl-2-aminoisobutyryl-alanyl-2-aminoisobutyrate methyl ester is a complex organic compound used primarily in peptide synthesis. It is characterized by the presence of tert-butyloxycarbonyl (BOC) protecting groups, which are commonly used to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-prolyl-2-aminoisobutyryl-alanyl-2-aminoisobutyrate methyl ester involves multiple steps. The process typically begins with the protection of amine groups using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This is followed by coupling reactions to form peptide bonds between the amino acids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. Reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyloxycarbonyl-prolyl-2-aminoisobutyryl-alanyl-2-aminoisobutyrate methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protecting groups or modify functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, sodium borohydride for reduction, and various oxidizing agents for oxidation. Reaction conditions vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include deprotected amines, reduced peptides, and oxidized derivatives. These products are often intermediates in further synthetic processes .
Scientific Research Applications
tert-Butyloxycarbonyl-prolyl-2-aminoisobutyryl-alanyl-2-aminoisobutyrate methyl ester has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyloxycarbonyl-prolyl-2-aminoisobutyryl-alanyl-2-aminoisobutyrate methyl ester involves the protection and deprotection of amine groups. The tert-butyloxycarbonyl group is added to amines to prevent unwanted reactions during synthesis. This group can be selectively removed under acidic conditions, allowing for the controlled formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyloxycarbonyl-prolyl-alanyl-2-aminoisobutyrate methyl ester
- tert-Butyloxycarbonyl-prolyl-2-aminoisobutyryl-alanyl-methyl ester
Uniqueness
tert-Butyloxycarbonyl-prolyl-2-aminoisobutyryl-alanyl-2-aminoisobutyrate methyl ester is unique due to its specific sequence of amino acids and the presence of multiple tert-butyloxycarbonyl groups. This makes it particularly useful in the synthesis of complex peptides and proteins, offering greater control over the reaction conditions and final product .
Properties
CAS No. |
64295-19-8 |
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Molecular Formula |
C22H38N4O7 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[1-[[(2S)-1-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H38N4O7/c1-13(15(27)24-22(7,8)18(30)32-9)23-17(29)21(5,6)25-16(28)14-11-10-12-26(14)19(31)33-20(2,3)4/h13-14H,10-12H2,1-9H3,(H,23,29)(H,24,27)(H,25,28)/t13-,14-/m0/s1 |
InChI Key |
XABLVIHSPGETMI-KBPBESRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)(C)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)(C)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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